An In-depth Technical Guide to Difurfuryl Disulfide (CAS: 4437-20-1)
An In-depth Technical Guide to Difurfuryl Disulfide (CAS: 4437-20-1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Difurfuryl disulfide (CAS Number 4437-20-1) is an organosulfur compound characterized by the presence of two furan (B31954) rings linked by a disulfide bond. While traditionally utilized in the flavor and fragrance industry for its characteristic roasted, coffee-like aroma, recent scientific interest has pivoted towards its potential applications in medicinal chemistry and material science.[1] This technical guide provides a comprehensive overview of difurfuryl disulfide, consolidating its physicochemical properties, synthesis methodologies, and potential as a precursor for bioactive molecules. The document details experimental protocols for the synthesis of its derivatives and for the evaluation of their potential biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects. It is important to note that while difurfuryl disulfide serves as a versatile starting material, much of the current biological activity data pertains to its derivatives, primarily thioamides, rather than the parent compound itself. This guide aims to equip researchers and drug development professionals with the foundational knowledge and methodologies to explore the therapeutic potential of difurfuryl disulfide-derived compounds.
Physicochemical Properties
Difurfuryl disulfide is a pale yellowish oily liquid at room temperature.[2] It is characterized by a strong, sulfurous odor which, at low concentrations, is reminiscent of roasted nuts, coffee, and meat.[3] It is slightly soluble in water but soluble in organic solvents such as ethanol, ether, and chloroform.[2][3]
Table 1: Physicochemical Data of Difurfuryl Disulfide
| Property | Value | Reference(s) |
| CAS Number | 4437-20-1 | [4] |
| Molecular Formula | C₁₀H₁₀O₂S₂ | [4] |
| Molecular Weight | 226.32 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Melting Point | 10-11 °C | [4] |
| Boiling Point | 112-115 °C at 0.5 mmHg | [4] |
| Density | 1.233 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.585 | [4] |
| Flash Point | >110 °C (>230 °F) | [4] |
| Solubility | Slightly soluble in water; soluble in alcohol and oils. | [2] |
Synthesis of Difurfuryl Disulfide and Its Derivatives
Difurfuryl disulfide can be synthesized through various methods, primarily involving the oxidation of furfuryl mercaptan. Additionally, it serves as a valuable precursor for the synthesis of thioamides, a class of compounds with recognized pharmacological potential.
Synthesis of Difurfuryl Disulfide via Oxidation of Furfuryl Mercaptan
A common method for preparing difurfuryl disulfide involves the oxidation of furfuryl mercaptan using dimethyl sulfoxide (B87167) (DMSO) as the oxidant.
-
Materials: Furfuryl mercaptan, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Combine furfuryl mercaptan and dimethyl sulfoxide in a reaction vessel. The molar ratio of furfuryl mercaptan to DMSO can be varied from 1:0.5 to 1:10.
-
Stir the mixture at a temperature ranging from 10 °C to the reflux temperature of the mixture under normal atmospheric pressure.
-
The reaction is allowed to proceed for 0.5 to 10 hours.
-
Upon completion, dimethyl sulfide (B99878) and water generated during the reaction are removed by distillation at normal pressure.
-
The resulting crude product is then purified by vacuum distillation to yield difurfuryl disulfide.
-
Synthesis of Thioamides from Difurfuryl Disulfide
Difurfuryl disulfide is an effective sulfur source for the synthesis of thioamides. An iodine-promoted, metal- and additive-free method provides an efficient route to these derivatives.[2]
-
Materials: Difurfuryl disulfide, a secondary or primary amine of choice, Iodine (I₂), Dimethyl sulfoxide (DMSO), Standard laboratory glassware, and equipment for column chromatography.
-
Procedure:
-
In a round-bottom flask, combine difurfuryl disulfide (1 equivalent), the desired amine (2 equivalents), and iodine (0.5 equivalents).[3]
-
Add DMSO as the solvent.[3]
-
Heat the reaction mixture to 100 °C and stir for 8 hours.[3]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).[3]
-
Once the reaction is complete, allow the mixture to cool to room temperature.[3]
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired thioamide.[3]
-
Synthesis of Thioamides from Difurfuryl Disulfide.
Biological Activities and Experimental Protocols
While data on the biological activities of difurfuryl disulfide itself is limited, its derivatives, particularly thioamides, have been investigated for various therapeutic effects. The following sections provide standardized protocols for assessing these potential activities.
Antioxidant Activity
Organosulfur compounds are known for their antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.[3]
-
Materials: Synthesized compound (stock solution in methanol (B129727) or DMSO), DPPH solution (0.1 mM in methanol), Ascorbic acid or Trolox (positive control), Methanol, 96-well microplate, Microplate reader.
-
Procedure:
-
Prepare a series of dilutions of the synthesized compound and the positive control in methanol.[3]
-
In a 96-well plate, add 100 µL of each dilution to the respective wells.[3]
-
Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol instead of the sample.[3]
-
Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance at 517 nm using a microplate reader.[3]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(
ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted"> ] x 100 whereAcontrolngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted"> is the absorbance of the blank andAcontrolngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted"> is the absorbance of the test compound.[3]Asample -
The IC₅₀ value can be determined by plotting the percentage of inhibition against the compound concentration.[5]
-
Table 2: Representative Antioxidant Activity of Furan-Containing Compounds (Derivatives)
| Compound | Antioxidant Assay | IC₅₀ (µM) | Reference |
| Furan-based thiosemicarbazide (B42300) derivative | DPPH Scavenging | 27.31 ± 0.05 | [3] |
| Furan-based 1,2,4-triazole (B32235) derivative | DPPH Scavenging | 21.80 ± 0.69 | [3] |
Anti-inflammatory Activity
Organosulfur compounds have demonstrated anti-inflammatory effects, often through the modulation of pathways such as NF-κB.[5]
-
Materials: RAW 264.7 macrophage cell line, Synthesized compound (dissolved in DMSO), Lipopolysaccharide (LPS), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Griess Reagent, Dexamethasone (B1670325) (positive control), 96-well cell culture plates.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[5]
-
Pre-treat the cells with various concentrations of the synthesized compound or dexamethasone for 1 hour.[5]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5]
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate and incubate for 15 minutes at room temperature.[5]
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) is used to determine the nitrite concentration.[5]
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.[5]
-
Anticancer Activity
The cytotoxic effects of difurfuryl disulfide derivatives can be assessed against various cancer cell lines using the MTT assay.
-
Materials: Cancer cell line (e.g., MCF-7, HeLa), Synthesized compound (dissolved in DMSO), DMEM with 10% FBS, MTT solution, Doxorubicin (positive control), 96-well cell culture plates.
-
Procedure:
-
Seed the cancer cells in a 96-well plate and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of the synthesized compound for a specified duration (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells, and the IC₅₀ value is calculated.
-
Neuroprotective Activity
The neuroprotective potential of synthesized compounds can be evaluated in cell-based models of neuronal damage.
-
Materials: Neuronal cell line (e.g., SH-SY5Y), Synthesized compound, Hydrogen peroxide (H₂O₂), Cell culture medium and supplements, MTT or PrestoBlue™ assay reagents.
-
Procedure:
-
Seed the neuronal cells in a 96-well plate.[3]
-
Pre-treat the cells with different concentrations of the synthesized compound for 1-2 hours.[3]
-
Induce neuronal damage by adding H₂O₂ for 24 hours.[3]
-
Assess cell viability using the MTT or PrestoBlue™ assay. An increase in cell viability in the presence of the compound compared to the H₂O₂-only control indicates a neuroprotective effect.[3]
-
Antimicrobial Activity
The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC).
-
Materials: Bacterial or fungal strain of interest, Synthesized compound, Appropriate broth medium (e.g., Mueller-Hinton Broth), Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), 96-well microplates.
-
Procedure:
-
Perform a serial two-fold dilution of the synthesized compound and the control antibiotic in the broth medium in a 96-well plate.[5]
-
Inoculate each well with a standardized suspension of the microorganism.[5]
-
Include a growth control (no compound) and a sterility control (no microorganism).[5]
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).[5]
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
-
Potential Signaling Pathways
While direct evidence for the modulation of specific signaling pathways by difurfuryl disulfide is not yet established, the known activities of related organosulfur compounds suggest potential mechanisms of action. For instance, many organosulfur compounds exert their antioxidant and anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[6][7]
Proposed Signaling Pathways for Difurfuryl Disulfide Derivatives.
Safety and Toxicology
Difurfuryl disulfide is classified as harmful if swallowed and fatal if inhaled.[8] Detailed toxicological studies are limited, and the available information is primarily from safety data sheets.
Table 3: Toxicological Profile of Difurfuryl Disulfide
| Endpoint | Result | Reference(s) |
| Acute Oral Toxicity | Harmful if swallowed. | [8] |
| Acute Inhalation Toxicity | Fatal if inhaled. | [8] |
| Skin Corrosion/Irritation | Based on available data, the classification criteria are not met. | [8] |
| Serious Eye Damage/Irritation | Based on available data, the classification criteria are not met. | [8] |
| Germ Cell Mutagenicity | Based on available data, the classification criteria are not met. | [2] |
| Carcinogenicity | Based on available data, the classification criteria are not met. | [2] |
| Reproductive Toxicity | Based on available data, the classification criteria are not met. | [2] |
Standard safety precautions, including the use of personal protective equipment such as gloves, goggles, and respiratory protection, should be employed when handling this compound.[9]
Conclusion and Future Directions
Difurfuryl disulfide is a readily accessible compound with established applications in the flavor industry and emerging potential in drug discovery and material science. Its utility as a precursor for the synthesis of thioamides and other derivatives opens avenues for the development of novel therapeutic agents. The experimental protocols detailed in this guide provide a framework for the synthesis and biological evaluation of these compounds.
Future research should focus on several key areas:
-
Biological Activity of the Parent Compound: A thorough investigation of the antioxidant, anti-inflammatory, and other biological activities of difurfuryl disulfide itself is warranted.
-
In Vivo Studies: To translate the in vitro findings into potential therapeutic applications, in vivo studies are crucial to assess the efficacy, pharmacokinetics, and toxicology of difurfuryl disulfide and its derivatives.
-
Mechanism of Action: Elucidating the specific signaling pathways modulated by these compounds will provide a deeper understanding of their therapeutic potential and aid in the design of more potent and selective molecules.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of difurfuryl disulfide derivatives will be essential for optimizing their biological activity and drug-like properties.
By addressing these research gaps, the scientific community can unlock the full potential of difurfuryl disulfide as a valuable scaffold in the development of new medicines and advanced materials.
References
- 1. aurochemicals.com [aurochemicals.com]
- 2. axxence.de [axxence.de]
- 3. echemi.com [echemi.com]
- 4. Difurfuryldisulfide | 4437-20-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axxence.de [axxence.de]
- 9. axxence.de [axxence.de]
